molecular formula C10H8N2O3 B13881609 N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide

N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide

Cat. No.: B13881609
M. Wt: 204.18 g/mol
InChI Key: IITMMUXRCPPFAF-UHFFFAOYSA-N
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Description

N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide is a heterocyclic compound that features both a pyridine and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride. This reaction is carried out in a solvent such as propan-2-ol under reflux conditions . The resulting product is then purified and characterized using techniques such as NMR, FT-IR, and UV-Vis spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium ferricyanide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or furan rings .

Mechanism of Action

The mechanism of action of N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to bind to enzymes such as c-Jun N-terminal kinase 3 and CDC7 kinase, which play roles in various cellular processes . The compound’s effects are mediated through these interactions, which can modulate the activity of these enzymes and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide is unique due to its specific combination of a pyridine and a furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

N-(2-oxo-1H-pyridin-3-yl)furan-2-carboxamide

InChI

InChI=1S/C10H8N2O3/c13-9-7(3-1-5-11-9)12-10(14)8-4-2-6-15-8/h1-6H,(H,11,13)(H,12,14)

InChI Key

IITMMUXRCPPFAF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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